(2R,3R)-2-hydroxy-3-methylpentanoic acid

Enzymology Metabolic Engineering Microbiology

The (2R,3R) configuration of this α-hydroxy acid is structurally mandatory for bioactivity. Alternative stereoisomers or racemic mixtures fail to engage the NRPS assembly lines that produce antifungal aureobasidins, nor the α,β-dihydroxyacid dehydratase active site that strictly requires the 2R configuration. Procure the ≥95% enantiopure isomer to ensure valid SAR data in antifungal analog programs, accurate enzyme kinetic mapping, and reliable GC/MS metabolomic quantification. Using a diastereomeric mixture yields epimeric macrocycles with compromised antifungal potency and catalytically inert enzyme probes.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 86540-81-0
Cat. No. B3430831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-hydroxy-3-methylpentanoic acid
CAS86540-81-0
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
InChIKeyRILPIWOPNGRASR-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-2-Hydroxy-3-methylpentanoic Acid (CAS 86540-81-0): A Stereodefined Chiral Building Block for Depsipeptide Synthesis and Metabolic Research


(2R,3R)-2-Hydroxy-3-methylpentanoic acid (HMVA) is a chiral alpha-hydroxy carboxylic acid characterized by two adjacent stereocenters, both in the R-configuration at positions 2 and 3 of the pentanoic acid backbone [1]. This compound is a specific stereoisomer among the four possible forms of 2-hydroxy-3-methylpentanoic acid generated from L-isoleucine metabolism [2]. Its defined (2R,3R) stereochemistry is critical for its native role as a constituent hydroxy acid in various bioactive cyclic depsipeptides, including antifungal aureobasidins and nematicidal bursaphelocides [3][4]. Available from commercial vendors at purities of ≥95% , this compound serves as a key intermediate in asymmetric synthesis and a reference standard in analytical and biomedical research.

Why a Mixture of Diastereomers or a Different Stereoisomer of 2-Hydroxy-3-methylpentanoic Acid Cannot Substitute for the (2R,3R)-Isomer


Procuring a mixture of diastereomers (such as the commonly supplied 'racemic mixture' ) or an alternative stereoisomer of 2-hydroxy-3-methylpentanoic acid is not a viable substitution for the (2R,3R) form. The compound's two adjacent chiral centers give rise to four distinct stereoisomers ((2S,3S), (2R,3R), (2S,3R), and (2R,3S)), each with unique three-dimensional structures [1]. In biological systems, enzymes exhibit profound stereospecificity for specific configurations. For instance, the α,β-dihydroxyacid dehydratase from *Salmonella typhimurium* utilizes only the 2R-configured isomers as substrates, rejecting those with a 2S-configuration [2]. Furthermore, in the synthesis of complex natural products like aureobasidin A, the (2R,3R) isomer is the exclusive hydroxy acid incorporated by the producing organism's nonribosomal peptide synthetase, directly impacting the resulting macrocycle's bioactivity [3]. Using an incorrect isomer or a mixture would therefore fail to replicate specific biological interactions or yield the intended product in stereocontrolled syntheses.

Quantitative Differentiation of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid from its Stereoisomers and Structural Analogs


Enzymatic Stereospecificity: Exclusive Utilization of (2R,3R)-Isomer by α,β-Dihydroxyacid Dehydratase for Bacterial Growth

In a study assessing the ability of different stereoisomers to support the growth of *Salmonella typhimurium* ilv-strains, only the (2R,3R) isomer of 2,3-dihydroxy-3-methylpentanoic acid enabled bacterial proliferation. The (2R,3S), (2S,3S), and (2S,3R) isomers were completely inactive [1]. This functional requirement directly correlates with substrate specificity, as the α,β-dihydroxyacid dehydratase enzyme exclusively accepted isomers with a 2R-configuration as substrates [1].

Enzymology Metabolic Engineering Microbiology

Structural Confirmation: (2R,3R)-Isomer as the Authentic Component in the Antifungal Cyclodepsipeptide Aureobasidin A

Hydrolysis of the antifungal antibiotic aureobasidin A, followed by detailed NMR and mass spectrometric analysis, identified its hydroxy acid component as specifically 2(R)-hydroxy-3(R)-methylpentanoic acid [1]. This established the (2R,3R) isomer as the native building block incorporated by the biosynthetic machinery of *Aureobasidium pullulans* [1]. The resulting cyclic depsipeptide, containing this precise isomer, exhibits potent antifungal activity, a property that would be compromised if a different stereoisomer were integrated.

Natural Product Chemistry Antifungal Discovery Structure Elucidation

Role in Analog Design: (2R,3R)-Isomer as a Precursor for Novel Nematicidal Depsipeptides

Two novel nematicidal cyclodepsipeptides, bursaphelocides A and B, were isolated and structurally characterized from a fungal strain [1]. Bursaphelocide A was found to contain 2-hydroxy-3-methylpentanoic acid as a key component [1]. Furthermore, these compounds are described as novel 2-hydroxy-3-methylpentanoic acid analogues of the insecticidal destruxins, highlighting the utility of this specific hydroxy acid as a scaffold for generating analogs with distinct biological activities (e.g., nematicidal vs. insecticidal) [1].

Agrochemical Discovery Nematicide Development Natural Product Analogs

Analytical Distinction: Baseline GC/MS Separation of (2R,3R)-Isomer from the (2S,3S) Pair

Studies on the gas chromatography/mass spectrometry (GC/MS) analysis of 2-hydroxy-3-methylpentanoic acid stereoisomers demonstrate that the (2R,3R) and (2S,3S) pair (enantiomers) is generally separable from the (2S,3R) and (2R,3S) pair under standard chiral derivatization and separation conditions [1][2]. This provides a verified analytical basis for confirming the identity and purity of the (2R,3R) isomer.

Analytical Chemistry Metabolomics Chiral Separation

High-Value Research and Industrial Application Scenarios for (2R,3R)-2-Hydroxy-3-methylpentanoic Acid


Stereocontrolled Synthesis of Aureobasidin Analogs for Antifungal Drug Discovery

In medicinal chemistry programs focused on developing novel antifungal agents, (2R,3R)-2-hydroxy-3-methylpentanoic acid is the essential hydroxy acid building block for synthesizing analogs of the potent antifungal depsipeptide, aureobasidin A. As established in Section 3, the (2R,3R) isomer is the specific component in the native molecule [1]. Using any other stereoisomer would lead to an epimeric macrocycle with significantly altered three-dimensional conformation and, consequently, compromised antifungal activity. Procurement of the enantiomerically pure (2R,3R) isomer is therefore non-negotiable for the synthesis of biologically relevant analogs.

Investigating Enzymatic Stereospecificity in Metabolic Pathways and Metabolic Engineering

For researchers studying branched-chain amino acid metabolism or engineering novel biosynthetic pathways, (2R,3R)-2-hydroxy-3-methylpentanoic acid serves as a critical probe for stereospecificity. As demonstrated in Section 3, key enzymes like α,β-dihydroxyacid dehydratase exhibit an absolute requirement for the 2R configuration [2]. Using this specific isomer allows for the precise mapping of enzyme active site requirements, distinguishing it from other stereoisomers that are catalytically inert. This is essential for generating accurate kinetic data and for the rational design of pathway modifications.

Design and Synthesis of Novel Nematicidal or Insecticidal Cyclodepsipeptides

In agrochemical research, the (2R,3R)-2-hydroxy-3-methylpentanoic acid unit is a proven scaffold for generating bioactive cyclodepsipeptides with targeted activity profiles. As shown in Section 3, the natural bursaphelocides, which incorporate this specific hydroxy acid, exhibit nematicidal properties and are considered analogs of the insecticidal destruxins [3]. This suggests that the hydroxy acid moiety is a key determinant in shifting biological activity. Researchers can therefore use this building block to rationally design and synthesize new cyclic depsipeptide libraries, systematically exploring structure-activity relationships for pest control applications.

Analytical Reference Standard for Metabolomics and Clinical Diagnostics

In clinical metabolomics and the study of inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), the accurate quantification of specific 2-hydroxy-3-methylpentanoic acid stereoisomers is vital. While the (2R,3S) isomer is notably elevated in MSUD [4], the (2R,3R) isomer is also a relevant metabolite in the broader pathway. As detailed in Section 3, validated GC/MS methods exist for the separation of these stereoisomers [5]. The procurement of pure (2R,3R)-2-hydroxy-3-methylpentanoic acid is therefore essential for use as an authentic standard to calibrate these analytical assays, ensuring the correct identification and quantification of all isomers in complex biological matrices.

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